(3-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid
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Overview
Description
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Chemical Reactions Analysis
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid undergoes various types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions include alcohols, phenols, and various substituted aromatic compounds .
Scientific Research Applications
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in enzyme inhibition, where the boronic acid moiety binds to the active site of the enzyme, preventing its activity . The molecular targets include serine proteases and kinase enzymes, and the pathways involved are related to enzyme inhibition and signal transduction .
Comparison with Similar Compounds
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid can be compared with other boronic acids such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with the trifluoromethyl group in a different position.
The uniqueness of {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid lies in its cyclopropyl group, which can influence its reactivity and binding properties compared to other boronic acids.
Properties
Molecular Formula |
C10H10BF3O2 |
---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
[3-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9(4-5-9)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2 |
InChI Key |
HXKPDAIZIGAYTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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